molecular formula C7H8N2O4S B3023391 (4-Nitrophenyl)methanesulfonamide CAS No. 88918-72-3

(4-Nitrophenyl)methanesulfonamide

Cat. No. B3023391
Key on ui cas rn: 88918-72-3
M. Wt: 216.22 g/mol
InChI Key: VYLIVAAMSLPRIS-UHFFFAOYSA-N
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Patent
US07388111B2

Procedure details

step 2—To a solution of (4-nitro-phenyl)-methanesulfonamide (1.18 g, 5.41 mmol) in EtOH (120 mL) was added Pd/C (10%, 118 mg). The mixture was stirred overnight under H2 (balloon pressure), the catalyst was filtered off on a CELITE® pad and the filter cake was washed with EtOH. The filtrate was concentrated in vacuo to afford (4-amino-phenyl)-methanesulfonamide.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
118 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([NH2:14])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([NH2:14])(=[O:12])=[O:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CS(=O)(=O)N
Name
Quantity
120 mL
Type
solvent
Smiles
CCO
Name
Quantity
118 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight under H2 (balloon pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off on a CELITE® pad
WASH
Type
WASH
Details
the filter cake was washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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